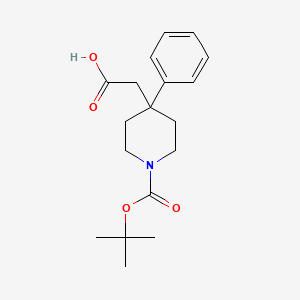

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid

Vue d'ensemble

Description

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .

Synthesis Analysis

The synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is obtained from the starting material 2-aminoacetic acid through esterification, hydrogenizing amination Dieckmann condensation, decarboxylation, Wittig and hydrogenation . The yield of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is 26.4% .Molecular Structure Analysis

2-(3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Chemical Reactions Analysis

The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .Applications De Recherche Scientifique

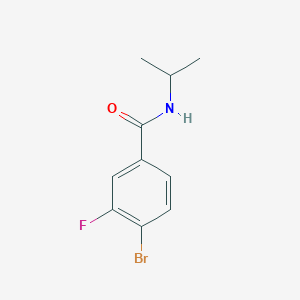

Application 1: Deprotection of the N-Boc Group

- Summary of Application : The compound is used in the deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .

- Methods of Application : The deprotection is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .

- Results or Outcomes : This mild procedure has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields of the reactions were up to 90% .

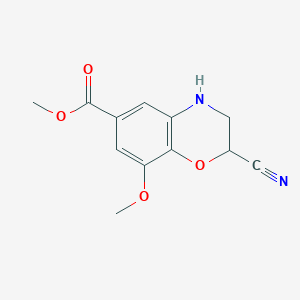

Application 2: Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Summary of Application : The compound is used in the synthesis of racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid .

- Methods of Application : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

- Results or Outcomes : The synthesis was achieved in four steps with an overall yield of 68% .

Application 3: Synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- Summary of Application : This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

Application 4: Synthesis of 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

- Summary of Application : This compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .

Application 5: Synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid

- Summary of Application : This compound is used in the synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 6: Synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- Summary of Application : This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

Orientations Futures

To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Propriétés

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,13-15(20)21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLCYDLZUDCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678172 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid | |

CAS RN |

644982-20-7 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

amine](/img/structure/B1391766.png)

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)